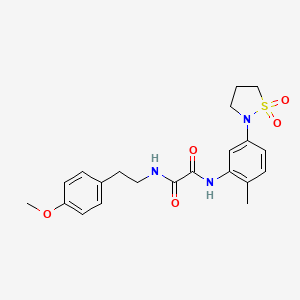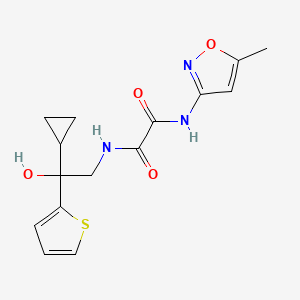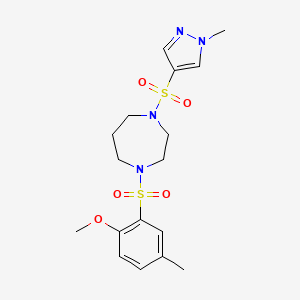
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)methanesulfonamide” is a complex organic compound that contains a pyrazole ring. Pyrazole is a class of organic compounds with the molecular formula C3H3N2H. It is a heterocyclic compound characterized by a 5-membered ring of three carbon atoms and two nitrogen atoms . The specific compound you’re asking about has additional functional groups attached to the pyrazole ring, including a methanesulfonamide group and an ethyl group .
Molecular Structure Analysis
The molecular structure of similar pyrazole-based compounds has been characterized using techniques like single-crystal X-ray diffraction, as well as 1H and 13C NMR spectroscopy . These techniques provide detailed information about the arrangement of atoms in the molecule and the types of chemical bonds present .Chemical Reactions Analysis
Pyrazole-based ligands have been studied for their catalytic properties in various chemical reactions. For example, they have been used in the oxidation reaction of catechol to o-quinone . The type of solvent, metal ion, anion in the metal salt, and ratios of ligands and metal salts were found to significantly influence the catalytic activities .Aplicaciones Científicas De Investigación
Antileishmanial and Antimalarial Activities
Pyrazole-bearing compounds, such as the one , are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . In a study, hydrazine-coupled pyrazoles were synthesized and evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice . The results revealed that these compounds displayed superior antipromastigote activity .
Synthesis of Heterocyclic Compounds
This compound can be used in the synthesis of heterocyclic compounds such as thiazoles and pyrazoles . These heterocyclic compounds have attracted much research attention in the field of drug design because of their varied biological activities, such as antibacterial, antifungal, anti-inflammatory, and antitumor activities .
Fluorescence in Light Microscopy
The compound can be infused in silicon oil to impart fluorescence, which can be used in light microscopy for cell sheets .
Labelling of Cells
It can be used in the labelling of mouse pre-adipocyte 3t3-L1 cells .
Sensing of Nitrogen Oxide (NOx)
The compound may also be used in combination with a bipyridine copper-based complex, which can be used in the sensing of nitrogen oxide (NOx) in air and living cells .
Spectrophotometric Determination
The compound has found some applications such as extraction and spectrophotometric determination of metal ions .
Cytotoxic Activities
The in vitro cytotoxic activities of the compounds were evaluated against cervix, colon, breast, glioma, neuroblastoma, and lung cancer cell lines, as well as a healthy cell line .
Direcciones Futuras
The future directions for research on “N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)methanesulfonamide” and similar compounds could include further exploration of their synthesis methods, investigation of their potential applications in various fields such as catalysis and medicine, and detailed study of their physical and chemical properties. Additionally, more research is needed to understand their safety profile and potential hazards .
Propiedades
IUPAC Name |
N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O2S/c1-7-6-8(2)11(10-7)5-4-9-14(3,12)13/h6,9H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJDHBHROGJCJSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNS(=O)(=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)methanesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-3-(furan-2-yl)-N-(6-(N-isopropylsulfamoyl)benzo[d]thiazol-2-yl)acrylamide](/img/structure/B2667102.png)



![N-(1-cyanocyclohexyl)-3-[4-(difluoromethoxy)phenyl]-N-methylpropanamide](/img/structure/B2667106.png)
![N-[2-(3,5-dimethylphenoxy)ethyl]-2-(2-fluorophenoxy)acetamide](/img/structure/B2667107.png)
![3-(5-Benzylsulfanyl-4-prop-2-enyl-1,2,4-triazol-3-yl)-1-[(3,4-dichlorophenyl)methyl]pyridin-2-one](/img/structure/B2667108.png)

![2-[(Phenethylamino)sulfonyl]benzenaminium chloride](/img/structure/B2667112.png)




